molecular formula C14H20N2O B2762579 N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide CAS No. 2094708-57-1

N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide

Numéro de catalogue B2762579
Numéro CAS: 2094708-57-1
Poids moléculaire: 232.327
Clé InChI: FZMXRGMWDBEZJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signals in the nervous system. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various chronic pain conditions.

Mécanisme D'action

EMA401 works by selectively blocking the N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide receptor, which is involved in the regulation of pain signals in the nervous system. By blocking this receptor, EMA401 reduces the transmission of pain signals from the peripheral nerves to the central nervous system, resulting in a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and an increase in the expression of anti-inflammatory cytokines, such as interleukin-10. EMA401 has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain states.

Avantages Et Limitations Des Expériences En Laboratoire

EMA401 has several advantages for use in laboratory experiments. It is a small molecule drug that is relatively easy to synthesize and purify, making it readily available for use in experiments. EMA401 has also been shown to be effective in reducing pain in a variety of preclinical models, making it a useful tool for studying the mechanisms of chronic pain. However, EMA401 has some limitations for use in laboratory experiments. It is a selective antagonist of the N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide receptor, which may limit its usefulness for studying other pain pathways. Additionally, EMA401 has not yet been extensively studied in all chronic pain conditions, which may limit its usefulness for studying these conditions.

Orientations Futures

There are several future directions for research on EMA401. One area of research is to further investigate the mechanisms of action of EMA401, including its effects on glial cells and cytokine expression. Another area of research is to investigate the potential use of EMA401 in combination with other drugs for the treatment of chronic pain. Additionally, further clinical trials are needed to investigate the safety and efficacy of EMA401 in a wider range of chronic pain conditions.

Méthodes De Synthèse

EMA401 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3-methylacetophenone with ethylmagnesium bromide to form the corresponding alcohol. This is followed by the reaction of the alcohol with ethylamine to form the amine intermediate. The final step involves the reaction of the amine intermediate with prop-2-enoyl chloride to form EMA401.

Applications De Recherche Scientifique

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, EMA401 has been shown to reduce pain behaviors and improve quality of life in animal models. EMA401 has also been shown to be effective in reducing pain in human clinical trials for various chronic pain conditions, including post-herpetic neuralgia, diabetic neuropathy, and osteoarthritis.

Propriétés

IUPAC Name

N-[2-(N-ethyl-3-methylanilino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-4-14(17)15-9-10-16(5-2)13-8-6-7-12(3)11-13/h4,6-8,11H,1,5,9-10H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMXRGMWDBEZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C=C)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.